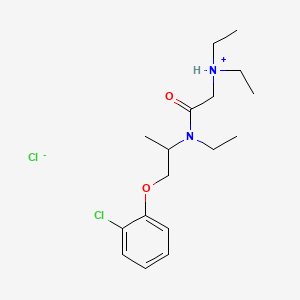
N-(1-(o-Chlorophenoxy)-2-propyl)-2-(diethylamino)-N-ethylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a propan-2-yl-ethylamino moiety, and a diethylazanium chloride component. It is primarily used in experimental and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 2-chlorophenol with propylene oxide to form 2-(2-chlorophenoxy)propan-2-ol. This intermediate is then reacted with ethylamine to produce 2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethanol. Finally, the compound is quaternized with diethyl sulfate to yield [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride
- [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-dimethylazanium chloride
Uniqueness
Compared to similar compounds, [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride exhibits unique properties due to the presence of the diethylazanium chloride moiety. This structural feature enhances its solubility and reactivity, making it more effective in certain applications.
Propiedades
Número CAS |
102585-42-2 |
|---|---|
Fórmula molecular |
C17H28Cl2N2O2 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C17H27ClN2O2.ClH/c1-5-19(6-2)12-17(21)20(7-3)14(4)13-22-16-11-9-8-10-15(16)18;/h8-11,14H,5-7,12-13H2,1-4H3;1H |
Clave InChI |
CTAWIBCFDKECSW-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)N(CC)C(C)COC1=CC=CC=C1Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















